(1S,3R)-3-氨基甲基-环戊醇

描述

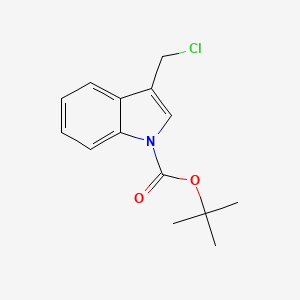

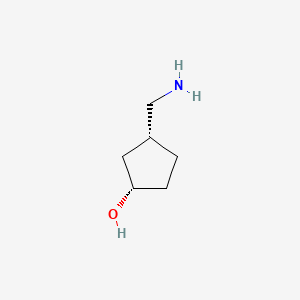

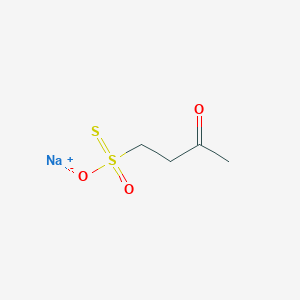

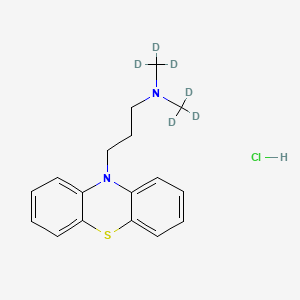

“(1S,3R)-3-Aminomethyl-cyclopentanol” is a compound that likely contains a cyclopentane ring, which is a five-membered ring, with an aminomethyl group attached. The (1S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .

Synthesis Analysis

While specific synthesis methods for “(1S,3R)-3-Aminomethyl-cyclopentanol” are not available, similar compounds are often synthesized from L-serine .Molecular Structure Analysis

The molecular structure of “(1S,3R)-3-Aminomethyl-cyclopentanol” would likely include a five-membered cyclopentane ring, an aminomethyl group, and specific 3D arrangements of these groups .Chemical Reactions Analysis

Imine reductases could potentially be used in reactions involving “(1S,3R)-3-Aminomethyl-cyclopentanol”, as they are known to catalyze the asymmetric reduction of various imines to the corresponding amine products .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3R)-3-Aminomethyl-cyclopentanol” would depend on its specific structure. Stereoisomers, like (1S,3R), can have different physical properties, such as solubility and melting point .科学研究应用

对映选择性合成

- 对映体纯的 (1S,3S)- 和 (1S,3R)-1-氨基-3-(羟甲基)环戊烷已由 L-天冬氨酸合成。这些化合物作为核糖异构体,可用于构建具有潜在抗病毒和抗肿瘤活性的核苷类似物 (拉波波特等人,2003)。

药物应用

- 通过脂肪酶催化的酯交换反应,合成了 3-苯基环戊醇衍生物的两种对映异构体,从而开发出具有生物活性的化合物,例如口服活性 5-脂氧合酶抑制剂 (奥村等人,2002)。

抗病毒研究

- 以 (1S,3R)-1-氨基-3-(羟甲基)环戊烷为关键前体,合成了作为核苷重要异构体的碳环核苷,在抗病毒和抗肿瘤应用中显示出前景 (伯格迈尔等人,1993)。

樟脑酸合成

- 作为核苷碳环类似物合成中的中间体,氨基甲基和氨基醇由 (+)-樟脑酸制备,证明了该化合物在合成化学中的多功能性 (涅托等人,1998)。

对映选择性还原

- 由 1,2,3,4-四氢异喹啉-1-基-环戊醇合成的氨基醇用于芳基烷基酮的对映选择性还原,表明其在不对称合成中的用途 (赖纳斯和马滕斯,1997)。

作用机制

Target of Action

The primary target of (1S,3R)-3-Aminomethyl-cyclopentanol, also known as (1S,3R)-RSL3, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Aminomethyl-cyclopentanol acts as an inhibitor of GPx4 . It binds to GPx4, inhibiting its activity, which leads to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation .

Biochemical Pathways

The inhibition of GPx4 by (1S,3R)-3-Aminomethyl-cyclopentanol affects several biochemical pathways. The most significant is the induction of ferroptosis , a form of cell death characterized by the accumulation of lipid-based ROS, particularly lipid hydroperoxides . This process is iron-dependent and distinct from other forms of cell death . The compound also affects the mTOR signaling pathway, which is involved in cell growth, cell proliferation, protein synthesis, and transcription .

Result of Action

The inhibition of GPx4 by (1S,3R)-3-Aminomethyl-cyclopentanol leads to an increase in intracellular ROS and lipid peroxidation, triggering ferroptosis . This can result in severe mitochondrial damage, increased cell death, and rapid occurrence of ferroptosis in vitro and in vivo . In addition, the compound’s interaction with GPx4 blocks the activation of the mTOR signaling pathway .

安全和危害

未来方向

属性

IUPAC Name |

(1S,3R)-3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)